Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate
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Overview
Description
Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate is a complex organic compound featuring a fused chromene and pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate typically involves a multi-step organic synthesis. Commonly, it starts with the preparation of the chromene intermediate, which is then reacted with a suitable pyrrole derivative under controlled conditions. Solvents like dichloromethane or tetrahydrofuran are often employed, with reaction temperatures maintained around room temperature to slightly elevated levels.
Industrial Production Methods
For industrial production, optimizing yield and purity is paramount. Methods often involve large-scale batch reactions with careful control of temperature, pressure, and pH levels. Catalysts and specific reaction environments, such as inert atmospheres, might be used to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate undergoes various reactions, including:
Oxidation: It can be oxidized to form different functional groups on the chromene ring.
Reduction: Reduction can alter the pyrrole ring, potentially affecting its reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions are common, modifying either the chromene or pyrrole ring structures.
Common Reagents and Conditions
Reagents such as potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitutions are frequently used. Reaction conditions typically require precise control over temperature and pH to achieve desired products.
Major Products
The major products from these reactions include various derivatives with functional groups such as hydroxyl, carbonyl, and halide groups, which can further alter the compound's properties and reactivity.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, this compound may be explored for its bioactive properties, potentially serving as a scaffold for drug design and development.
Medicine
In medicinal chemistry, it is investigated for its potential therapeutic effects, possibly acting as a precursor to pharmacologically active agents.
Industry
Industrially, this compound could find applications in the development of new polymers, coatings, and other materials requiring specific structural features.
Mechanism of Action
The mechanism of action involves interaction with molecular targets such as enzymes or receptors, which can trigger a series of biochemical pathways. This interaction is mediated by the compound's unique structural features, allowing it to bind selectively to its targets and elicit specific biological responses.
Comparison with Similar Compounds
When compared with similar compounds like chromene-pyrrole derivatives, Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate stands out due to its unique structural characteristics, such as the specific arrangement of substituents and the stereochemistry of the fused ring system
List of Similar Compounds
Chromeno[3,4-c]pyrrole derivatives
Tetrahydrochromene compounds
Pyrrole-carboxylates
Properties
IUPAC Name |
tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-15(2,3)20-14(18)16-9-17-8-12(16)11-6-4-5-7-13(11)19-10-16/h4-7,12,17H,8-10H2,1-3H3/t12-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJYEULRCNRNBC-LRDDRELGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CNCC1C3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@]12CNC[C@H]1C3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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